4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
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Overview
Description
4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and an acenaphthylene moiety
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .
Mode of Action
This compound interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . These interactions inhibit the activity of SDH, thereby disrupting the normal functioning of the citric acid cycle and the electron transport chain .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways in cellular respiration . The disruption of these pathways can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as cellular growth and division .
Result of Action
The inhibition of SDH by this compound leads to significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . For instance, one of the compounds showed potent in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L, which is 21 times more effective than fluxapyroxad .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1,2-dihydroacenaphthylene-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzohydrazide
- 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzoic acid
- 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzylamine
Uniqueness
4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is unique due to its specific structural features, such as the chloro group and the acenaphthylene moiety
Properties
IUPAC Name |
4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-15-9-6-14(7-10-15)19(22)21-17-11-8-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDDUIQHPUTWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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